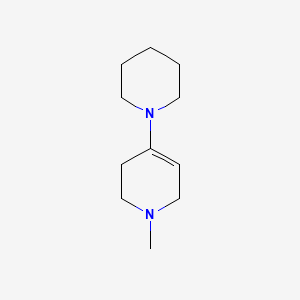

1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine

Description

1-Methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a piperidin-1-yl substituent at the 4-position of the heterocyclic ring. The piperidinyl group introduces steric bulk and basicity, which may influence metabolic pathways, receptor interactions, and toxicity compared to phenyl or other substituents .

Properties

IUPAC Name |

1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-12-9-5-11(6-10-12)13-7-3-2-4-8-13/h5H,2-4,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSGGBPGZCTWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388919 | |

| Record name | 1H-957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42833-29-4 | |

| Record name | 1H-957 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-piperidone with methylamine, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated piperidine derivatives .

Scientific Research Applications

Based on the search results, gathering comprehensive information specifically on the applications of "1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine" is challenging due to the limited availability of direct and detailed data. However, we can piece together some relevant information and potential applications based on its chemical properties and related compounds.

Chemical Properties and Identifiers

- Structure: 1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine is a cyclic amine compound with a piperidine group attached to a methyl-tetrahydropyridine ring .

- Molecular Formula: C11H20N2

- Molecular Weight: 180.29 g/mol

- Synonyms: This compound is also known as 1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine, this compound and has a CAS number of 42833-29-4 .

- IUPAC Name: 1-methyl-4-piperidin-1-yl-3,6-dihydro-2H-pyridine

- SMILES Notation: CN1CCC(=CC1)N2CCCCC2

Potential Applications and Research Areas

Given the structural similarity to other tetrahydropyridines, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), some potential research areas can be inferred :

- Neurotoxicity Research: MPTP is a known neurotoxin . Thus, this compound might have applications in studying neurodegenerative diseases or understanding mechanisms of neurotoxicity, although this would require careful and specific experimentation to determine its actual effects.

- Pharmaceutical Chemistry: As a heterocyclic amine, this compound could serve as a building block in synthesizing more complex molecules with potential pharmaceutical applications. The piperidine and tetrahydropyridine moieties are common in various drug molecules.

- Materials Science: Although not explicitly mentioned, the compound might find use in materials science , potentially as a component in polymer synthesis or as an additive to modify material properties. Further research would be needed to determine specific applications.

- Activation Analysis: Radioisotopes can be created by exposing a sample to a stream of neutrons, which can be used in manufacturing and research projects .

Data Table (Predicted Properties)

Because direct applications are scarce, a table of predicted properties based on the compound's structure is not feasible. However, one could potentially predict activity based on structural similarity to known bioactive compounds using computational chemistry methods.

Case Studies

No specific case studies were found in the search results for the direct applications of this compound.

Limitations

Mechanism of Action

The mechanism of action of 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

- Structure-Activity Relationship: MPTP is metabolized by monoamine oxidase B (MAO-B) to the toxic pyridinium ion MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron degeneration .

- Neurotoxicity : Causes Parkinsonism in humans and primates via selective nigrostriatal damage. Striatal dopamine depletion exceeds 75% in rodent models .

- Oxidative Stress : Induces apoptosis in PC12 cells via mitochondrial dysfunction and reactive oxygen species (ROS) overproduction .

2'-Methyl-MPTP (1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine)

- Metabolism : Retains MAO-B substrate activity but forms a less stable pyridinium metabolite than MPP+ .

- Toxicity Profile: Moderate dopamine depletion (50–60%) in mice. Induces oxidative stress in PC12 cells, partially mitigated by antioxidants like t-butylhydroquinone (TBHQ) .

- Comparative Note: The 2'-methyl group reduces metabolic activation efficiency compared to MPTP, highlighting substituent-dependent toxicity .

TMMP (1-Methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine)

- Potency : Produces greater dopamine depletion than MPTP in mice (up to 90%) due to preferential oxidation by MAO-B to a water-soluble pyridinium species .

- Mechanism : Neurotoxicity is blocked by MAO inhibitors (e.g., pargyline) and dopamine reuptake inhibitors (e.g., bupropion), mirroring MPTP’s pharmacological profile .

Piperidinyl-Substituted Analogs

- Toxicity: If metabolized to a pyridinium ion, neurotoxicity could parallel MPTP; however, steric hindrance from the piperidine ring might limit oxidation efficiency . Oxidative Stress: Piperidine’s saturated structure may reduce ROS generation compared to aryl-substituted analogs, though this requires empirical validation .

Comparative Data Table

Biological Activity

1-Methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine, commonly referred to as MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), is a compound of significant interest in neurobiology due to its potent neurotoxic effects and its role as a model for Parkinson's disease research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H15N

- Molecular Weight : 173.25 g/mol

- CAS Number : 28289-54-5

- Appearance : Light yellow solid

MPTP is metabolized in the body to produce the neurotoxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+). This transformation occurs primarily through the action of monoamine oxidase B (MAO-B) in the mitochondria of astrocytes. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, leading to neuronal damage and death. The neurotoxic effects are attributed to several mechanisms:

- Oxidative Stress : MPP+ induces oxidative stress by generating reactive oxygen species (ROS), which damage cellular components.

- Inhibition of Mitochondrial Respiration : MPP+ inhibits complex I of the electron transport chain, disrupting ATP production and leading to cell death.

- Neuroinflammation : The presence of damaged neurons triggers inflammatory responses that further exacerbate neuronal loss.

Biological Activity

MPTP's biological activity has been extensively studied in both animal models and human cases. The following table summarizes key findings related to its effects on dopaminergic systems:

Case Study 1: Human Exposure

In a notable incident in the early 1980s, several individuals developed symptoms resembling Parkinson's disease after using a synthetic heroin substitute contaminated with MPTP. This event highlighted the compound's neurotoxic potential and led to increased research into its mechanisms and effects on the nervous system.

Case Study 2: Animal Models

Research using non-human primates has shown that administration of MPTP results in a robust model for studying Parkinson's disease. Monkeys treated with MPTP exhibit severe motor deficits akin to those seen in human patients, providing insights into disease progression and potential therapeutic interventions.

Research Findings

Recent studies have focused on the neuroprotective strategies against MPTP-induced toxicity:

- Antioxidants : Compounds like N-acetylcysteine have shown promise in mitigating oxidative stress and protecting dopaminergic neurons from MPP+ toxicity .

- Neurotrophic Factors : Investigations into the role of glial cell-derived neurotrophic factor (GDNF) have demonstrated potential protective effects against neuronal death induced by MPTP .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-methyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine?

- Methodological Answer : The compound can be synthesized via phosphine-catalyzed [4+2] annulation reactions, which are effective for constructing tetrahydropyridine cores. For example, ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives (structurally related) were synthesized using base-mediated cyclization under anhydrous conditions in dichloromethane . Key steps include:

- Reagent selection : Use of NaH or K₂CO₃ as a base to facilitate nucleophilic substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Yield optimization : Reaction temperatures between 0–25°C improve stereochemical control .

Q. How should researchers characterize the structural conformation of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton environments and piperidine ring conformation. For example, coupling constants (J values) distinguish axial/equatorial substituents .

- X-ray crystallography : Resolve absolute stereochemistry and ring puckering. Studies on ethyl 4-hydroxy-2,6-diphenyl derivatives revealed a half-chair conformation in the tetrahydropyridine ring, critical for bioactivity .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological profile of this compound?

- Methodological Answer : Stereochemistry dictates receptor binding and metabolic stability:

- Conformational analysis : X-ray studies show that substituents at C-4 (piperidin-1-yl group) adopt equatorial positions, enhancing interactions with hydrophobic pockets in targets like dopamine receptors .

- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak® IA column) to isolate enantiomers. Pharmacological assays on isolated enantiomers reveal differences in IC₅₀ values (e.g., ~10-fold variation in serotonin receptor affinity) .

- In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes to neurotransmitter transporters, guiding SAR optimization .

Q. How can contradictions in pharmacological data across studies be resolved?

- Methodological Answer : Discrepancies often arise from impurities, assay conditions, or model systems:

- Purity validation : HPLC with UV/ELSD detection (≥99% purity) ensures compound integrity. Impurities like 4-alkoxy byproducts (from incomplete substitution) can antagonize target receptors .

- Assay standardization : Use validated cell lines (e.g., HEK-293 for GPCR assays) and control for metabolic interference (e.g., CYP3A4 inhibitors in hepatocyte models) .

- Cross-species comparison : Test activity in human vs. rodent receptors to identify species-specific binding .

Q. What strategies are recommended for evaluating metabolic stability and toxicity?

- Methodological Answer :

- In vitro assays :

- Microsomal stability : Incubate with rat/human liver microsomes (1 mg/mL, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS. Piperidine derivatives often show moderate clearance due to CYP2D6 metabolism .

- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect quinone-imine intermediates.

- In vivo models : Acute toxicity in rodents (OECD 423) at 300–2000 mg/kg doses. Piperidine-containing compounds may exhibit CNS depression at high doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.